molecular formula C21H15N5OS B3398999 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetonitrile CAS No. 1022460-28-1

2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetonitrile

Cat. No.: B3398999
CAS No.: 1022460-28-1
M. Wt: 385.4 g/mol
InChI Key: REWBZCLTOLFCFP-UHFFFAOYSA-N
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Description

The compound 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetonitrile (hereafter referred to as the "target compound") features a complex heterocyclic framework. Its core structure consists of an imidazo[1,2-c]quinazolinone scaffold substituted at position 5 with a sulfanyl-linked acetonitrile group and at position 2 with a 1H-indol-3-ylmethyl moiety.

Properties

IUPAC Name

2-[[2-(1H-indol-3-ylmethyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS/c22-9-10-28-21-25-17-8-4-2-6-15(17)19-24-18(20(27)26(19)21)11-13-12-23-16-7-3-1-5-14(13)16/h1-8,12,18,23H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWBZCLTOLFCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetonitrile is a complex organic compound that integrates an indole moiety, an imidazoquinazoline core, and a sulfanylacetamide group. This compound is of considerable interest due to its potential biological activities and applications in various scientific fields, particularly in medicinal chemistry and drug development.

Molecular Structure and Properties

The molecular formula of this compound is C18H16N4OSC_{18}H_{16}N_4OS, with a molecular weight of approximately 344.41 g/mol. The structure features multiple heterocycles and functional groups that contribute to its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds similar to 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetonitrile exhibit a range of biological activities, including:

1. Anticancer Activity

  • Compounds in the imidazoquinazoline family have shown promising anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

2. Enzyme Inhibition

  • The compound has been evaluated for its inhibitory effects on the enzyme α-glucosidase, which is relevant for treating type 2 diabetes mellitus (T2DM). Studies have demonstrated that related imidazoquinazolines exhibit IC50 values ranging from 12.44 μM to 308.33 μM against α-glucosidase, significantly outperforming standard drugs like acarbose (IC50 = 750 μM) .

3. Mechanism of Action

  • The proposed mechanism involves the interaction with specific molecular targets within biological systems, leading to alterations in enzyme activity and cellular signaling pathways. For instance, the binding affinity of these compounds can affect the secondary structure of enzymes like α-glucosidase, thereby inhibiting their function .

In Vitro Studies

A series of studies have been conducted to evaluate the biological activity of imidazoquinazoline derivatives:

  • Study on α-glucosidase Inhibition : A study synthesized various substituted imidazo[1,2-c]quinazolines and assessed their inhibitory activities against Saccharomyces cerevisiae α-glucosidase. The most potent compound exhibited an IC50 value significantly lower than that of acarbose .
CompoundIC50 (μM)Comparison with Acarbose
Compound 11j12.44 ± 0.3860.3 times more potent
Acarbose750 ± 1.5Reference

Cytotoxicity Against Cancer Cell Lines

In another study focused on cytotoxicity against MCF-7 and MDA-MB-468 breast cancer cell lines, various derivatives were tested:

  • Results : Certain derivatives showed moderate to high cytotoxicity with GI50 values indicating effective growth inhibition compared to controls .

Summary of Findings

The biological activity of 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetonitrile is characterized by:

  • Potent α-glucosidase inhibition , making it a candidate for diabetes treatment.
  • Potential anticancer properties , evidenced by cytotoxic effects on cancer cell lines.
  • Mechanistic insights into how structural modifications influence biological activity.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds similar to 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetonitrile exhibit significant anticancer properties. The imidazoquinazoline framework is known for its ability to inhibit specific kinases involved in cancer cell proliferation. Research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .

Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Preliminary findings indicate that it possesses inhibitory effects against a range of bacterial strains, making it a candidate for further exploration as an antimicrobial agent .

Biological Studies

Enzyme Inhibition
The compound's structure allows it to interact with various biological targets, including enzymes. Studies have demonstrated that it can act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to metabolic dysregulation .

Neuroprotective Effects
There is emerging evidence suggesting that compounds with similar structures may exhibit neuroprotective effects. This could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetonitrile is crucial for optimizing its pharmacological properties. Researchers are currently investigating how modifications to the indole and imidazoquinazoline components affect the compound's efficacy and selectivity against specific biological targets .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate anticancer propertiesInduced apoptosis in breast cancer cell lines; significant reduction in cell viability observed.
Study 2Assess antimicrobial activityEffective against Gram-positive and Gram-negative bacteria; potential as a new antibiotic agent.
Study 3Investigate enzyme inhibitionShowed inhibitory effects on key metabolic enzymes; implications for metabolic disorder treatments.
Study 4Explore neuroprotective effectsReduced oxidative stress markers in neuronal cell cultures; potential implications for neurodegenerative diseases.

Comparison with Similar Compounds

Core Structure and Substituent Analysis

The target compound belongs to the imidazo[1,2-c]quinazolinone family, a class known for diverse pharmacological activities. Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Substituents Key Differences
Target compound Imidazo[1,2-c]quinazolinone - 5-position: Sulfanyl acetonitrile
- 2-position: Indolylmethyl
Unique combination of indole and acetonitrile groups
5-{[(3-Chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-one Imidazo[1,2-c]quinazolinone - 5-position: 3-Chlorobenzyl sulfanyl
- 2-position: Unsubstituted
Chlorophenyl substituent enhances lipophilicity; lacks acetonitrile moiety
2-({2-[(Butylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-cyclohexylbutanamide Imidazo[1,2-c]quinazolinone - 5-position: Sulfanyl butanamide
- 2-position: Butylcarbamoyl methyl
Bulky carbamoyl groups improve solubility; reduced electrophilicity of the sulfur
2-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives 1,3,4-Oxadiazole - 5-position: Sulfanyl alkyl/aralkyl groups
- 2-position: Indolylmethyl
Oxadiazole core instead of quinazolinone; simpler scaffold with comparable thiol reactivity

Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) logP<sup>*</sup> Aqueous Solubility
Target compound C₂₁H₁₆N₄OS₂ 412.51 ~3.2 (estimated) Low (hydrophobic indole core)
5-[(3-Chlorobenzyl)sulfanyl] analog C₁₇H₁₂ClN₃OS 341.81 ~3.8 Moderate (chlorine enhances lipophilicity)
S-Alkylated oxadiazole derivatives Varies (e.g., C₁₃H₁₂N₄OS) ~280–350 ~2.5–4.0 Variable (depends on alkyl chain)

<sup>*</sup>logP calculated using fragment-based methods.

Q & A

Q. What synthetic routes are recommended for preparing 2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetonitrile?

  • Methodological Answer : The compound can be synthesized via multi-step protocols. For example:

Indole intermediate formation : React 2-(1H-indol-3-yl)acetic acid with hydrazine hydrate to form acetohydrazide derivatives .

Oxadiazole/thiol formation : Use carbon disulfide and ethanolic KOH for cyclization to create the 1,3,4-oxadiazole-5-thiol core .

S-Alkylation : Introduce the sulfanyl acetonitrile moiety via alkylation with chloroacetonitrile under basic conditions (e.g., NaH/DMF) .
Critical parameters : Temperature (reflux for cyclization), solvent polarity (DMF for alkylation), and stoichiometric control to minimize byproducts.

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign resonances for indole protons (δ ~7.0–7.5 ppm), imidazoquinazolinone carbonyl (δ ~160–170 ppm), and sulfanyl acetonitrile (δ ~3.5–4.0 ppm) .
  • EI-MS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the imidazoquinazolinone scaffold .
  • IR : Validate carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of sulfanyl acetonitrile substituents?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group during alkylation .
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve reaction rates in biphasic systems.
  • Temperature control : Maintain 50–60°C to balance reactivity and side-product formation .
    Example optimization table :
ConditionYield (%)Purity (%)Reference
DMF, NaH, 60°C7895
THF, K2CO3, RT4585

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :
  • Purity validation : Use HPLC (>98% purity) to exclude batch-specific impurities affecting bioactivity .
  • Substituent effects : Systematically vary substituents (e.g., halogenation at indole or quinazolinone positions) to isolate structure-activity relationships (SAR) .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize inter-lab variability.

Q. What computational approaches are effective for predicting reactivity or designing derivatives?

  • Methodological Answer :
  • Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states during cyclization or alkylation steps .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
    Case study : Calculations on analogous imidazoquinazolinones predicted regioselectivity in alkylation reactions with 85% accuracy .

Q. What reactor design considerations apply to scaling up synthesis?

  • Methodological Answer :
  • Continuous flow systems : Minimize exothermic risks during cyclization steps by controlling residence time and temperature .
  • Membrane separation : Purify intermediates using nanofiltration to remove unreacted starting materials .
  • Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles?

  • Methodological Answer :
  • Solvent screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 1–10) to identify optimal conditions for biological assays .
  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies .

Tables for Methodological Reference

Q. Table 1: Substituent Effects on Bioactivity (Hypothetical Data)

Substituent PositionBioactivity (IC50, μM)Mechanism HypothesisReference
Indole C5-Cl0.45Kinase inhibition
Quinazolinone C8-OCH32.10DNA intercalation

Q. Table 2: Synthetic Yield Optimization

StepKey ParametersOptimal ValueReference
CyclizationSolvent, Temp, TimeDMF, 60°C, 4h
AlkylationBase, StoichiometryNaH, 1.2 eq

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetonitrile

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